molecular formula C9H12O2 B1200191 1-(4-Methoxyphenyl)ethanol CAS No. 3319-15-1

1-(4-Methoxyphenyl)ethanol

Cat. No.: B1200191
CAS No.: 3319-15-1
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethanol, also known as 4-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a secondary alcohol with a methoxy group attached to the benzene ring. This compound is of significant interest due to its various applications in scientific research and industry.

Mechanism of Action

Target of Action

1-(4-Methoxyphenyl)ethanol, also known as (S)-MOPE , is primarily targeted by a novel carbonyl reductase (AcCR) found in Acetobacter sp. CCTCC M209061 . This enzyme catalyzes the asymmetric reduction of ketones to enantiopure alcohols with anti-Prelog stereoselectivity .

Mode of Action

The interaction of this compound with its target, AcCR, results in the asymmetric oxidation of the compound . This process involves the conversion of the racemic MOPE into its enantiopure form, (S)-MOPE . The reaction is facilitated by the addition of deep eutectic solvents (DESs) in a two-phase system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the asymmetric oxidation pathway . This pathway is crucial for the synthesis of cycloalkyl [b] indoles, which have a treatment function for general allergic response . The biocatalytic resolution of racemic MOPE through this pathway has remained largely unexplored .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its lipophilicity .

Result of Action

The result of the action of this compound is the production of enantiopure (S)-MOPE . This compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles . The reaction efficiency is enhanced by adding [ChCl] [Gly] to the reaction system .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of deep eutectic solvents (DESs) and the type of two-phase system used . For instance, the addition of the DES [ChCl] [Gly] to the aqueous phase markedly improves the reaction efficiency of the biocatalytic oxidation .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure compounds. It interacts with various enzymes and proteins, such as Acetobacter sp. CCTCC M209061 cells, which catalyze its asymmetric oxidation . This interaction is crucial for the production of enantiopure (S)-1-(4-methoxyphenyl)ethanol, which is used as a synthon for the synthesis of bioactive compounds like cycloalkyl [b] indoles .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be an effective precursor for the synthesis of compounds that have therapeutic effects on allergic responses . The compound’s impact on cellular metabolism is evident in its role in biocatalytic processes, where it is converted into enantiopure forms by microorganisms such as Saccharomyces uvarum .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it undergoes biocatalytic reduction by enzymes like Lactobacillus senmaizuke, which facilitates its conversion into enantiopure forms . These interactions often involve enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of deep eutectic solvents . Over time, the efficiency of biocatalytic processes involving this compound can be enhanced by optimizing these conditions, leading to improved conversion rates and enantioselectivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. The compound’s therapeutic potential is evident in its use for the synthesis of antihistamines, which are effective at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion into enantiopure forms by biocatalysts like Acetobacter sp. CCTCC M209061 cells . These pathways often involve enzymes and cofactors that facilitate the compound’s transformation into bioactive molecules. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by factors such as its solubility and the presence of binding sites on cellular membranes . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its role in biochemical reactions and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanol can be synthesized through the biocatalytic reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2. This method involves the anti-Prelog enantioselective reduction of the ketone to produce the alcohol .

Industrial Production Methods: In industrial settings, the compound can be produced through the biocatalytic asymmetric oxidation of racemic this compound using Acetobacter sp. CCTCC M209061 cells in a biphasic system. The addition of deep eutectic solvents to the reaction system significantly enhances the efficiency of the biocatalytic process .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:

  • 4-Methoxybenzyl alcohol
  • 4-Methoxyacetophenone
  • 4-Methoxy-α-methylbenzyl alcohol
  • 1-Phenylethanol
  • 1-(4-Chlorophenyl)ethanol

Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group attached to the benzene ring and a secondary alcohol group. This unique structure allows it to undergo specific reactions and be used in various applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311686
Record name 1-(4-Methoxyphenyl)ethanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3319-15-1
Record name 1-(4-Methoxyphenyl)ethanol
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Record name 1-(4-Methoxyphenyl)ethanol, (+/-)-
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Record name 3319-15-1
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Record name 1-(4-Methoxyphenyl)ethanol
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Record name 4-methoxy-α-methylbenzyl alcohol
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Record name 1-(4-METHOXYPHENYL)ETHANOL, (±)-
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 5 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (S)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (R)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 97% e.e.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 7 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (R)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (S)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 95% e.e. Furthermore, HPLC conditions were set at a flow rate of 1.0 ml/min, while GC conditions were set to an oven temperature of 190° C.
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200 mg
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Synthesis routes and methods III

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxyacetophenone (151 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (372 mg, 2.5 mmol) were added through a syringe, and dissolved in benzene (0.5 mL). To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 6 hours. At 0° C., tetrabutylammonium fluoride in THF (1 M, 1 mL) was then added to the solution, which was stirred at 0° C. for 1 hour. The solvents were distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 1-(4-methoxyphenyl)ethanol (140 mg, 0.92 mmol, 92%). The results are shown as Entry 1 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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151 mg
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372 mg
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1 mL
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Synthesis routes and methods IV

Procedure details

To a vial was added wet Raney Ni 4200 (8 mg, 7×10−5 mol, 50 mol %) then 3 mL hexane followed by 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (38 mg, 1.4×10−4 mol) and of NaBH4 (3 mg, 7×10−5 mol, 50 mol %). The vial was capped and heated to 80° C. for 24 hours. The reaction was cooled, opened and 10 mg of NH4COOH was added. 50 mL of Et2O was used to transfer the crude to an erlenmeyer containing MgSO4. After drying the solution was filtered and concentrated. HNMR gave 63% conversion to 1-(4-methoxyphenyl)ethan-1-one and 1-(4-methoxyphenyl)ethan-1-ol in a ratio 3:7. 63% of the β-O-4 bond was broken.
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3 mL
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38 mg
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3 mg
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8 mg
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-(4-Methoxyphenyl)ethanol?

A1: this compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: What are the main methods for synthesizing this compound?

A2: Several methods exist for synthesizing this compound:

  • Asymmetric Reduction of 4-Methoxyacetophenone: This method utilizes biocatalysts, such as yeast cultures [ [], [] ] or specific reductase enzymes like LpSDR from Lacisediminihabitans profunda [ [] ]. This approach is advantageous due to its high enantioselectivity, yielding predominantly the (S)-enantiomer, a key precursor in pharmaceutical synthesis.
  • Chemical Reduction: While less common, chemical reduction using catalysts like Pt and Rh modified with tetrabutyltin has been explored for the selective hydrogenation of 4-Methoxyacetophenone [ [] ].

Q3: Can you describe the challenges associated with the synthesis of enantiomerically pure this compound?

A3: Obtaining enantiomerically pure this compound can be challenging. While biocatalytic methods offer high enantioselectivity, optimizing reaction conditions such as pH, temperature, and substrate concentration is crucial to ensure high yield and purity [ [], [], [] ]. Chemical methods may require specific catalysts and reaction conditions to achieve desirable selectivity [ [] ].

Q4: What analytical techniques are typically employed to characterize this compound?

A4: Various techniques are used for characterization, including:

    Q5: Why is the biocatalytic synthesis of this compound of particular interest?

    A5: Biocatalytic routes are attractive due to their:

    • Enantioselectivity: Enzymes and microbial cells can selectively produce a single enantiomer of this compound, crucial for pharmaceutical applications where only one enantiomer possesses the desired biological activity [ [], [] ].

    Q6: How do deep eutectic solvents (DESs) enhance the biocatalytic asymmetric oxidation of this compound?

    A6: Research suggests that DESs like [ChCl][Gly] can:

    • Improve substrate solubility: This allows for higher substrate loading, leading to increased product yield [ [] ].
    • Enhance cell membrane permeability: This potentially improves substrate and product transport, leading to higher reaction rates [ [] ].

    Q7: What is the significance of using immobilized cells in the biocatalytic oxidation of this compound?

    A7: Immobilized Acetobacter sp. CCTCC M209061 cells offer several advantages:

    • Enhanced stability: Immobilized cells exhibit higher operational, thermal, and storage stability compared to free cells, making them more suitable for repeated use in bioreactors [ [] ].

    Q8: What are the potential applications of this compound?

    A8: this compound is a valuable chiral building block for synthesizing various compounds, including:

    • Pharmaceuticals: (S)-1-(4-Methoxyphenyl)ethanol is a crucial intermediate in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications in treating allergic responses [ [], [] ].
    • Polymers: It serves as an initiator in the cationic polymerization of monomers like p-methoxystyrene and cyclopentadiene, allowing for the controlled synthesis of polymers with specific properties [ [], [], [], [] ].

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